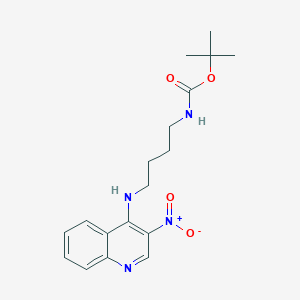
tert-Butyl (4-((3-nitroquinolin-4-yl)amino)butyl)carbamate
Cat. No. B3251626
Key on ui cas rn:
210303-93-8
M. Wt: 360.4 g/mol
InChI Key: JIWXBZSTTYGAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06573273B1
Procedure details


Using the general method of Example 1 Part A, tert-butyl N-(4-aminobutyl)carbamate (254 g, 1.35 mol) was reacted with 4-chloro-3-nitroquinoline hydrochloride (331 g, 1.35 mmol) to provide 486 g of tert-butyl N-(4-[(3-nitroquinolin-4-yl)amino]butyl)carbamate as yellow solid. Analysis: Calculated for C18H24N4O4: %C, 59.99; %H, 6.71; %N, 15.55; Found: %C, 59.68; %H, 6.59; %N, 15.74.

Name
4-chloro-3-nitroquinoline hydrochloride
Quantity
331 g
Type
reactant
Reaction Step Two

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].Cl.Cl[C:16]1[C:25]2[C:20](=[CH:21][CH:22]=[CH:23][CH:24]=2)[N:19]=[CH:18][C:17]=1[N+:26]([O-:28])=[O:27]>>[N+:26]([C:17]1[CH:18]=[N:19][C:20]2[C:25]([C:16]=1[NH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11])=[CH:24][CH:23]=[CH:22][CH:21]=2)([O-:28])=[O:27] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
254 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCCCNC(OC(C)(C)C)=O
|
Step Two
|
Name
|
4-chloro-3-nitroquinoline hydrochloride
|
|
Quantity
|
331 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=C(C=NC2=CC=CC=C12)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C=NC2=CC=CC=C2C1NCCCCNC(OC(C)(C)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 486 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99886.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
